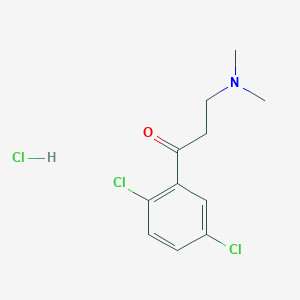
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to a propanone backbone. It is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the potentially hazardous chemicals involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,5-Dichlorophenyl)amino]-1-(piperidin-1-yl)propan-1-one
- 2-[(2,5-Dichlorophenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one
- 2-[(2,5-Dichlorophenyl)amino]-1-(morpholin-4-yl)propan-1-one
Uniqueness
1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H14Cl3NO |
|---|---|
Peso molecular |
282.6 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13;/h3-4,7H,5-6H2,1-2H3;1H |
Clave InChI |
ISJPQNPHKHMRME-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=C(C=CC(=C1)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


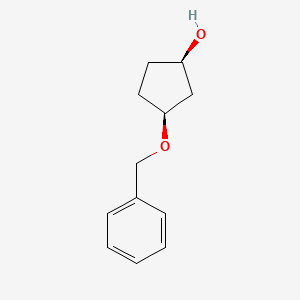
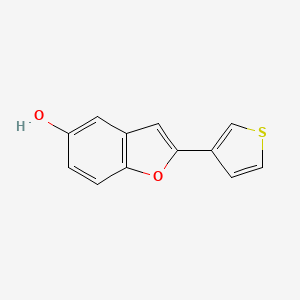
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)
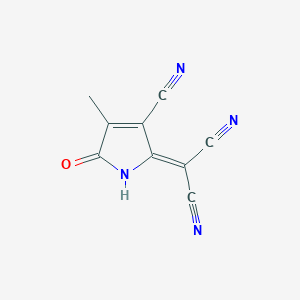
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)

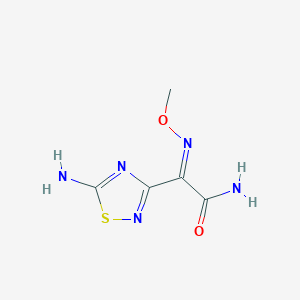
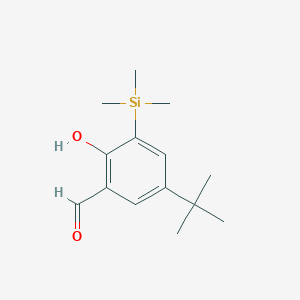
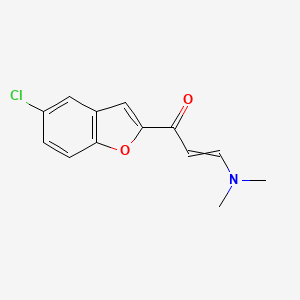

![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
amine](/img/structure/B15052365.png)

